molecular formula C10H10N4 B4415049 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine

5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine

Cat. No.: B4415049
M. Wt: 186.21 g/mol
InChI Key: GMJLTZBWZUYHCJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with methyl groups at the 5 and 6 positions and a pyridinyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate and acetone under reflux conditions. The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted triazines with different functional groups.

Scientific Research Applications

5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with biological receptors, modulating their signaling pathways. These interactions are often mediated by the triazine and pyridinyl moieties, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(4-pyridinyl)-1,2,4-triazine: Lacks one methyl group compared to 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine.

    5,6-Dimethyl-1,2,4-triazine: Lacks the pyridinyl group.

    3-(4-Pyridinyl)-1,2,4-triazine: Lacks the methyl groups at the 5 and 6 positions.

Uniqueness

5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine is unique due to the presence of both methyl and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6-dimethyl-3-pyridin-4-yl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-3-5-11-6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJLTZBWZUYHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine
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5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine
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5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine
Reactant of Route 5
5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine
Reactant of Route 6
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5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine

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